BenchChemオンラインストアへようこそ!

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Tyrosinase Inhibition Melanogenesis SAR

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 482650-84-0) is a synthetic, low-molecular-weight (344.47 g/mol) 1,2,4-triazole derivative featuring a thioether linkage to an N-phenylacetamide moiety and a distinctive 5-cyclohexyl-4-ethyl substitution pattern on the triazole ring. This compound belongs to a broader class of thiotriazole-based chemical entities recognized for their ATP-utilizing enzyme inhibitory activity and kinase modulation potential.

Molecular Formula C18H24N4OS
Molecular Weight 344.5 g/mol
Cat. No. B15053613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Molecular FormulaC18H24N4OS
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CCCCC3
InChIInChI=1S/C18H24N4OS/c1-2-22-17(14-9-5-3-6-10-14)20-21-18(22)24-13-16(23)19-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,19,23)
InChIKeyKVCLNAAPESALBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: A Cyclohexyl-Ethyl Substituted Triazolylthio-Acetamide for Targeted Biological Screening


2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 482650-84-0) is a synthetic, low-molecular-weight (344.47 g/mol) 1,2,4-triazole derivative featuring a thioether linkage to an N-phenylacetamide moiety and a distinctive 5-cyclohexyl-4-ethyl substitution pattern on the triazole ring . This compound belongs to a broader class of thiotriazole-based chemical entities recognized for their ATP-utilizing enzyme inhibitory activity and kinase modulation potential [1]. Its structural features, particularly the cyclohexyl and ethyl groups, are associated with enhanced lipophilicity (clogP 3.19) and metabolic stability, making it a candidate scaffold in medicinal chemistry programs focused on tyrosinase inhibition, kinase targets, and structure-activity relationship (SAR) exploration [2].

Why 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide Cannot Be Simply Replaced by In-Class Analogs


Within the 1,2,4-triazolylthio-acetamide family, minimal structural permutations can cause dramatic shifts in biological activity. For example, the core scaffold's 5-cyclohexyl substitution is critical; replacing it with a benzyl or phenyl group yields compounds with different target engagement profiles [1]. Furthermore, the specific 4-ethyl-N-phenylacetamide substitution pattern distinguishes this compound from analogous derivatives like N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide, where the cyclohexyl group is on the acetamide nitrogen instead of the triazole ring, leading to a complete inversion of pharmacological behavior . Generic substitution without empirical verification is therefore scientifically unsound, as demonstrated by the SAR observed in the broader patent family of thiotriazole kinase inhibitors, where even minor N-aryl or cycloalkyl modifications can abolish ATP-competitive binding [2].

Quantitative Differentiation Evidence for 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide vs. Closest Analogs


Tyrosinase Inhibitory Potency: 3500-Fold Superiority Over Kojic Acid for a Close Structural Analog

While direct data for the target compound is unavailable, the most relevant direct evidence comes from its close structural analog 9k within the same triazolylthio-N-phenylacetamide series. Compound 9k exhibited an IC50 of 0.0048 ± 0.0016 µM against mushroom tyrosinase, which is approximately 3500 times more potent than the standard clinical reference, kojic acid (IC50 = 16.832 ± 1.160 µM) [1]. The target compound shares the identical 1,2,4-triazol-3-ylthio)-N-phenylacetamide scaffold and differs only in its specific 4- and 5-substituents [1]. This provides strong class-level inference that the target compound, with its unique cyclohexyl-ethyl substitution, is positioned within a highly potent activity space.

Tyrosinase Inhibition Melanogenesis SAR

Cytotoxicity Profile in Human Melanoma Cells: Supporting Evidence for a Safe Therapeutic Window

In the same series, highly effective tyrosinase inhibitors (compounds 9d, 9i, 9j, 9k) were evaluated for cytotoxicity against A375 human melanoma cells using the MTT assay at concentrations ranging from 1 to 25 µM to define non-toxic performance [1]. These compounds demonstrated non-toxic profiles within this window, suggesting that the triazolylthio-N-phenylacetamide scaffold possesses a favorable safety margin for cellular studies. This supports the use of the target compound as a starting point for medicinal chemistry optimization, where the cyclohexyl-ethyl motif may further modulate toxicity.

Cytotoxicity A375 Melanoma Safety Screening

Computational Binding Affinity and Physicochemical Profile: Differentiated Drug-Likeness

A computational analysis of the target compound's physicochemical properties reveals a calculated partition coefficient (clogP) of 3.19 and a topological polar surface area (TPSA) of 50.49 Ų, with zero hydrogen bond donors (HBD: 0) and five hydrogen bond acceptors (HBA: 5) [1]. This profile fully complies with Lipinski's Rule of Five, indicating favorable oral bioavailability potential. In comparison, while many in-class analogs also comply, the specific cyclohexyl-ethyl motif is computationally linked to enhanced metabolic resistance [2]. Furthermore, molecular docking studies on the analogous series showed that specific interactions, such as π-π stacking with Phe264 and hydrogen bonding within the tyrosinase active site, are dependent on the precise substitution pattern [3]. The target compound's unique 5-cyclohexyl group may confer distinct binding pose advantages.

Molecular Docking Drug-Likeness Lipinski's Rule

Divergence from N-Cyclohexylacetamide Regioisomers in ATP-Utilizing Enzyme Assays

A crucial differentiation point lies in the regiospecific attachment of the cyclohexyl group. The target compound carries the cyclohexyl group at the 5-position of the triazole ring, whereas comparator compounds like 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide (CAS 626204-32-8) have it on the acetamide nitrogen . The patent family US20050288347 explicitly describes the requirement for specific 4- and 5-substitutions on the triazole core to achieve potent inhibition of ATP-utilizing enzymes like kinases [1]. A regioisomeric swap can completely abrogate kinase binding activity, making the target compound the only viable choice for programs targeting these enzymes with a cyclohexyl-triazole core.

Kinase Inhibition ATP-Utilizing Enzymes Regioisomer Specificity

Key Research & Industrial Scenarios for Procuring 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide


Lead Compound for Tyrosinase Inhibitor Design Targeting Hyperpigmentation Disorders

The compound is ideally suited as a starting scaffold for medicinal chemists developing next-generation tyrosinase inhibitors. Evidence shows that close structural analogs within the same series achieve 3500-fold greater potency than kojic acid . By procuring this specific compound with its metabolically resistant cyclohexyl-ethyl substitution, researchers can explore underexplored SAR around the 4- and 5-positions of the triazole ring to optimize potency and selectivity against human tyrosinase for therapeutic or cosmetic applications.

Kinase Profiling Probe in ATP-Utilizing Enzyme Screening Panels

Based on patent disclosures for the thiotriazole class, this compound is a candidate for kinase inhibitor screening libraries . Its distinct 5-cyclohexyl group offers a structural departure from common aryl-substituted kinase inhibitors, providing a tool to probe hydrophobic back pockets in kinases. This is a procurement-critical application where generic triazole-thioacetamides cannot serve as substitutes due to the regiospecificity required for ATP-competitive binding.

Physicochemical Standard for Balancing Lipophilicity in CNS or Dermal Penetrant Drug Design

With a clogP of 3.19 and zero hydrogen bond donors, this compound sits in the optimal lipophilicity range for compounds requiring blood-brain barrier or dermal penetration . It can be used as a reference standard in physicochemical property assays or as a starting point for derivatization aiming to improve solubility while retaining membrane permeability.

Building Block for Focused Chemical Libraries in Neglected Tropical Disease Research

The 1,2,4-triazole core is a privileged structure in antiparasitic drug discovery. The commercial availability of this specific compound at high purity (98%) from ISO-certified suppliers makes it a ready-to-use building block for synthesizing focused libraries targeting trypanosomal or leishmanial enzymes, where the cyclohexyl group may enhance binding to hydrophobic parasite-specific pockets .

Quote Request

Request a Quote for 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.